- Resolvin D2 and Resolvin D1 Differentially Activate Protein Kinases to Counter-Regulate Histamine-Induced [Ca2+]i Increase and Mucin Secretion in Conjunctival Goblet Cells, International Journal of Molecular Sciences, 2022, 23(1),

Cas no 92693-03-3 (17S-Hdha)

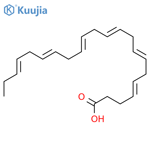

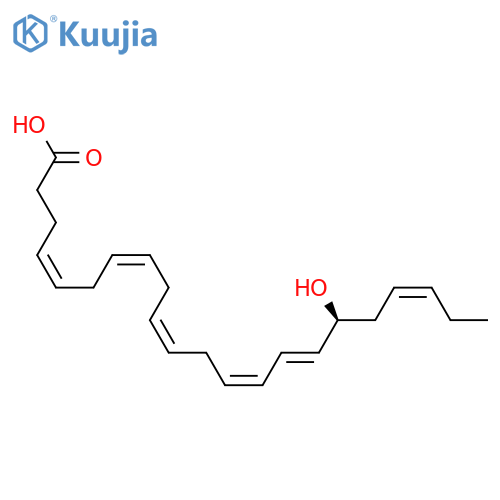

17S-Hdha structure

Nome del prodotto:17S-Hdha

17S-Hdha Proprietà chimiche e fisiche

Nomi e identificatori

-

- (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexa enoic acid

- CTK4A7949

- ACMC-1BRIH

- 4,5-cyclopenteno-3-(methylsulfinyl)-6-(methylthio)-1,2-diazine

- AG-D-32135

- 1-METHANESULFINYL-4-METHYLSULFANYL-6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIDAZINE

- 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid

- 5H-Cyclopenta[d]pyridazine,6,7-dihydro-1-(methylsulfinyl)-4-(methylthio)-

- AGN-PC-00B3K2

- 4,5-dehydro 17S-HDHA

- 1-(methylsulfinyl)-4-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyridazine

- 17(S)-HDoHE

- 17S-HDHA

- 17S-hydroxy DHA

- (17S)-hydroxydocosahexaenoic acid

- LMFA04000012

- (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid (ACI)

- 4,7,10,13,15,19-Docosahexaenoic acid, 17-hydroxy-, [S-(E,Z,Z,Z,Z,Z)]- (9CI)

- 17S-Hdha

-

- Inchi: 1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1

- Chiave InChI: SWTYBBUBEPPYCX-YTQNUIGOSA-N

- Sorrisi: C(/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)=C\[C@@H](O)C/C=C\CC

Proprietà calcolate

- Massa esatta: 344.23514488g/mol

- Massa monoisotopica: 344.23514488g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 25

- Conta legami ruotabili: 14

- Complessità: 493

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 6

- Conto stereocenter di bond non definito: 0

- XLogP3: 5.1

- Superficie polare topologica: 57.5

Proprietà sperimentali

- Colore/forma: 0.1 mg/mL (900125E-100ug)

0.5 mg/mL (900125E-500ug)

17S-Hdha Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:UN1170 - class 3 - PG 2 - Ethanol, solution

- Condizioni di conservazione:−70°C

17S-Hdha Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-100ug |

17(S)-HDHA |

92693-03-3 | 98% | 100ug |

¥2584.00 | 2023-09-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-100UG |

17(S)-HDHA |

92693-03-3 | 17(S)-hydroxy Docosahexaenoic acid, ethanol solution | 100μG |

2066.09 | 2021-05-14 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-500.956500μg |

17(S)-HDHA |

92693-03-3 | 500.956500μg |

¥8820.5 | 2023-11-02 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-250ug |

17(S)-HDHA |

92693-03-3 | 98% | 250ug |

¥6096.00 | 2023-09-08 | |

| Larodan | 14-2273-39-100ug |

17(S)-hydroxy-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid |

92693-03-3 | >98% | 100ug |

€532.00 | 2023-09-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-50ug |

17(S)-HDHA |

92693-03-3 | 98% | 50ug |

¥1425.00 | 2023-09-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S913100-100μg |

17(S)-HDHA |

92693-03-3 | 98% | 100μg |

¥4,487.00 | 2022-09-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66658-25ug |

17(S)-HDHA |

92693-03-3 | 98% | 25ug |

¥847.00 | 2023-09-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-100.956100μg |

17(S)-HDHA |

92693-03-3 | 100.956100μg |

¥2650.26 | 2023-11-02 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900125E-500UG |

17(S)-HDHA |

92693-03-3 | 17(S)-hydroxy Docosahexaenoic acid, ethanol solution | 500μG |

6876.33 | 2021-05-14 |

17S-Hdha Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Catalysts: Arachidonate 15-lipoxygenase Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 12 - 16 h

Riferimento

- Compounds, compositions, and methods for the treatment of inflammatory, degenerative, and neurodegenerative diseases, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Oxygen Solvents: Water ; pH 9, 0 °C

1.2 Reagents: Citric acid Solvents: Hexane , Ethyl acetate

1.3 Reagents: Triphenylphosphine Solvents: Hexane , Ethyl acetate ; 0 - 4 °C

1.2 Reagents: Citric acid Solvents: Hexane , Ethyl acetate

1.3 Reagents: Triphenylphosphine Solvents: Hexane , Ethyl acetate ; 0 - 4 °C

Riferimento

- First total synthesis of the anti-inflammatory and pro-resolving lipid mediator 16(R),17(S)-diHDHA, Tetrahedron Letters, 2018, 59(12), 1143-1146

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Lipoperoxidase (general) Solvents: Water ; pH 9, 0 °C

1.2 Reagents: Triphenylphosphine ; pH 9

1.2 Reagents: Triphenylphosphine ; pH 9

Riferimento

- Synthesis of resolvins and intermediates, compounds prepared thereby, and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Ammonium hydroxide , Oxygen Solvents: Water ; 1 h, 0 - 5 °C; 30 - 300 min, 0 - 5 °C

1.2 Reagents: N-Acetyl-L-cysteine ; 45 min, 0 - 5 °C

1.3 Reagents: Citric acid ; pH 4 - 5

1.2 Reagents: N-Acetyl-L-cysteine ; 45 min, 0 - 5 °C

1.3 Reagents: Citric acid ; pH 4 - 5

Riferimento

- Method for producing ω3 and ω6 unsaturated fatty acid oxides, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Cardiovascular properties of hydroxylated docosahexaenoates, Progress in Clinical and Biological Research, 1989, 301, 511-15

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Tris(2-carboxyethyl)phosphine , Oxygen Catalysts: Lipoperoxidase (general) Solvents: Water ; 2 h, pH 9.5, 4 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Gram scale synthesis of specialized pro-resolving mediator 17(S)-HDHA using lipoxygenase enhanced by water-soluble reducing agent TCEP, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 343-345

Metodo di produzione 8

Condizioni di reazione

Riferimento

- PPARγ agonistic medicinal compositions, World Intellectual Property Organization, , ,

17S-Hdha Raw materials

17S-Hdha Preparation Products

17S-Hdha Letteratura correlata

-

Robert Nshimiyimana,Ting Fung Lam,Shubhangi Aggarwal,Charles N. Serhan,Nicos A. Petasis RSC Adv. 2022 12 11613

-

Robert Nshimiyimana,Stephen J. Glynn,Charles N. Serhan,Nicos A. Petasis Org. Biomol. Chem. 2023 21 1667

92693-03-3 (17S-Hdha) Prodotti correlati

- 1368516-43-1(6-chloro-1-methyl-3-(pyrrolidin-3-yl)-1H-indole)

- 1264043-06-2(1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid)

- 2416229-25-7(5-methyl-N-(naphthalen-2-yl)-2-oxabicyclo3.1.1heptane-1-carboxamide)

- 734510-19-1(methyl 2-(aminomethyl)pyridine-3-carboxylate)

- 2411248-86-5(1-(3-Fluorosulfonyloxyphenyl)-2-oxopyridine)

- 612048-60-9(4-2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxybenzohydrazide)

- 1197234-79-9(4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride)

- 891390-80-0(4-methyl-2-(2-methylprop-2-en-1-yl)sulfanyl-1H-1,3-benzodiazole)

- 2227740-12-5(rac-(1R,2R)-2-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid)

- 1354807-59-2(1-Propanone, 3-(4-bromophenyl)-3-(2-methylphenyl)-1-(4-pyridinyl)-)

Fornitori consigliati

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Taian Jiayue Biochemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Nantong Boya Environmental Protection Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso